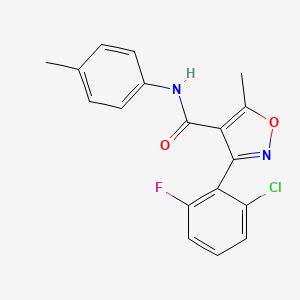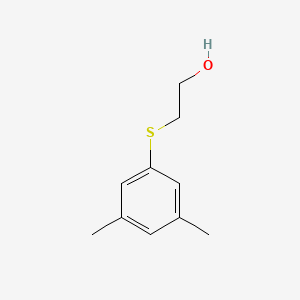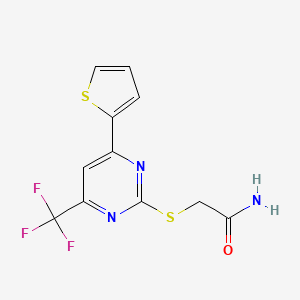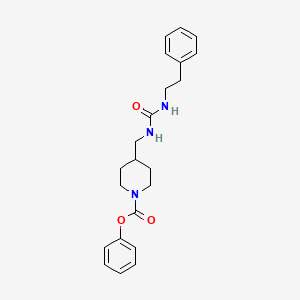
4-((3-フェネチルウレイド)メチル)ピペリジン-1-カルボン酸フェニルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a phenethylureido group, and a phenyl ester, making it a complex molecule with unique properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as pain and inflammation.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Many compounds with a piperidine structure, such as fentanyl, are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
Upon binding to its target, the compound may mimic the action of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound’s interaction with opioid receptors can trigger a cascade of biochemical events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This can lead to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Result of Action
The overall effect of the compound’s action would likely be analgesia (pain relief), along with other effects associated with opioid activity, such as sedation, euphoria, and respiratory depression .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, acidic conditions can enhance the stability of many drugs, while elevated temperatures can increase the rate of drug degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of piperidine with phenethyl isocyanate to form the phenethylureido intermediate. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or ureido groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
類似化合物との比較
Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-benzylureido)methyl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological activities and applications. The unique combination of the phenethylureido group and the phenyl ester in Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate contributes to its distinct properties and potential advantages over similar compounds.
特性
IUPAC Name |
phenyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(23-14-11-18-7-3-1-4-8-18)24-17-19-12-15-25(16-13-19)22(27)28-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFLRXHREXAKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2525742.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)
![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)
![N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)
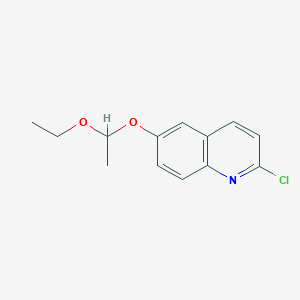
![3-[2-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2525752.png)
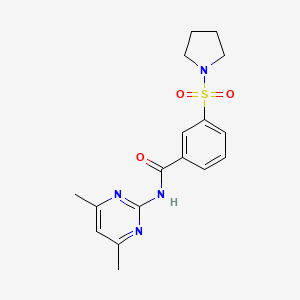
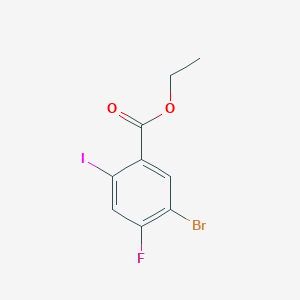
![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)
![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)
